molecular formula C9H9NO2 B1465917 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde CAS No. 527681-61-4

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Cat. No. B1465917
M. Wt: 163.17 g/mol
InChI Key: DSOLBHZRAGNEPO-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.25 g of (3,4-dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methanol in 7.5 mL of chloroform, 0.66 g of manganese dioxide was added, and the mixture was heated under reflux while stirring for 4 hours 50 minutes. The reaction mixture was cooled to room temperature, the insoluble substance was then filtered off, and the solvent was distilled off under reduced pressure to obtain 0.24 g of 3,4-dihydro-2H-pyrano(2,3-c)pyridine-6-carbaldehyde as a light yellow oily substance.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH2:11][OH:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH:11]=[O:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
O1CCCC=2C1=CN=C(C2)CO
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.66 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 4 hours 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the insoluble substance was then filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
O1CCCC=2C1=CN=C(C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.